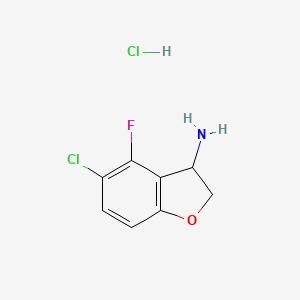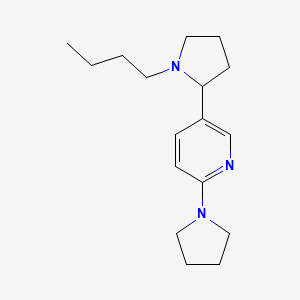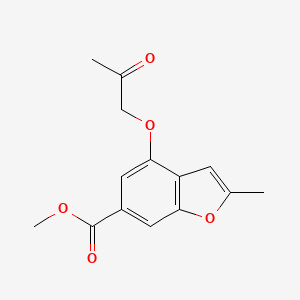
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Éthyl-3-méthyl-1H-pyrazol-4-yl)méthanamine chlorhydrate est un composé chimique de formule moléculaire C7H14ClN3. Il est un dérivé du pyrazole, un hétérocycle aromatique à cinq chaînons contenant trois atomes de carbone et deux atomes d'azote adjacents. Ce composé est souvent utilisé comme élément constitutif de la synthèse organique et a diverses applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (1-Éthyl-3-méthyl-1H-pyrazol-4-yl)méthanamine chlorhydrate implique généralement la réaction du 1-éthyl-3-méthyl-1H-pyrazole avec le formaldéhyde et le chlorure d'ammonium. La réaction est réalisée en milieu aqueux sous des conditions de température contrôlées pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction optimisées pour assurer un rendement et une pureté maximaux. Le produit est ensuite purifié par cristallisation ou d'autres méthodes appropriées pour obtenir le sel chlorhydrate .
Analyse Des Réactions Chimiques
Types de réactions
(1-Éthyl-3-méthyl-1H-pyrazol-4-yl)méthanamine chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés pyrazoliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés aminés.
Substitution : Il peut subir des réactions de substitution nucléophile pour former divers composés pyrazoliques substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent divers dérivés pyrazoliques substitués, qui ont des applications dans les produits pharmaceutiques et agrochimiques .
Applications de recherche scientifique
(1-Éthyl-3-méthyl-1H-pyrazol-4-yl)méthanamine chlorhydrate a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Employé dans l'étude des inhibiteurs enzymatiques et des ligands des récepteurs.
Médecine : Envisagé pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement d'agrochimiques et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action de (1-Éthyl-3-méthyl-1H-pyrazol-4-yl)méthanamine chlorhydrate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies impliquées comprennent la modulation de l'activité enzymatique et la liaison aux récepteurs, ce qui peut entraîner des effets anti-inflammatoires, antimicrobiens ou d'autres effets thérapeutiques .
Applications De Recherche Scientifique
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and receptor binding, which can result in anti-inflammatory, antimicrobial, or other therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
(1-Éthyl-3-méthyl-1H-pyrazol-4-yl)méthanamine dichlorhydrate : Un composé similaire avec deux groupes chlorhydrate.
(1-Éthyl-3-méthyl-pyrazol-4-yl)méthanamine : La forme de base sans le sel chlorhydrate.
Unicité
(1-Éthyl-3-méthyl-1H-pyrazol-4-yl)méthanamine chlorhydrate est unique en raison de son motif de substitution spécifique sur le cycle pyrazole, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité la rend précieuse dans diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C7H14ClN3 |
|---|---|
Poids moléculaire |
175.66 g/mol |
Nom IUPAC |
(1-ethyl-3-methylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-10-5-7(4-8)6(2)9-10;/h5H,3-4,8H2,1-2H3;1H |
Clé InChI |
VXOMXPJBWORTCO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


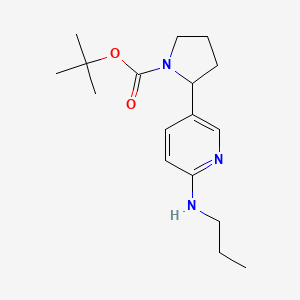


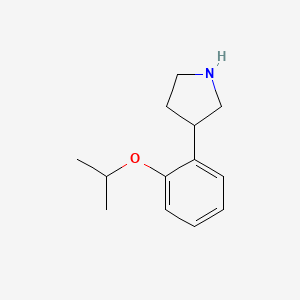

![4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)

![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)

